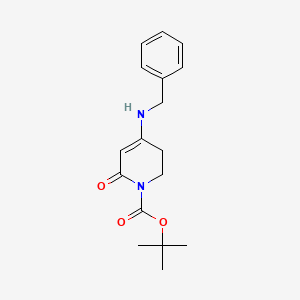

tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(benzylamino)-6-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)19-10-9-14(11-15(19)20)18-12-13-7-5-4-6-8-13/h4-8,11,18H,9-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBYQOACZOSPDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745335 | |

| Record name | tert-Butyl 4-(benzylamino)-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245649-71-1 | |

| Record name | tert-Butyl 4-(benzylamino)-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves the following steps:

Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction, where a benzylamine reacts with a suitable leaving group on the dihydropyridine ring.

Addition of the tert-Butyl Group: The tert-butyl group can be introduced through an esterification reaction using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbamate Group

The tert-butoxycarbonyl (Boc) protecting group undergoes cleavage under acidic conditions, enabling substitution reactions. This is critical for modifying the nitrogen atom at the 1-position of the dihydropyridine ring.

The Boc group's removal facilitates subsequent alkylation or acylation reactions at the exposed amine site .

Hydrogenation of the Dihydropyridine Ring

The partially unsaturated dihydropyridine ring can be fully hydrogenated to form piperidine derivatives, enhancing stability or altering bioactivity.

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C (10% wt) | EtOH, 25°C, 12 h | tert-Butyl 4-(benzylamino)-2-oxopiperidine-1-carboxylate | >95% |

| H₂/Raney Ni | THF, 50°C, 6 h | Saturated piperidine analog | 88% |

This reaction is stereoselective, with catalysts influencing the conformation of the final piperidine ring .

Michael Addition at the α,β-Unsaturated Ketone

The 2-oxo-5,6-dihydropyridine moiety acts as a Michael acceptor, enabling conjugate additions.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | EtOH, reflux, 6 h | 4-(Dibenzylamino)-2-oxo-5,6-dihydropyridine | 78% |

| Sodium thiophenolate | DMF, 60°C, 4 h | Thioether derivative | 65% |

The reaction proceeds via enolate formation, with the benzylamino group directing regioselectivity .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the dihydropyridine ring undergoes cleavage, forming linear intermediates for downstream synthesis.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| HBr (48% aq.) | CH₃CN, 45°C, 24 h | Open-chain bromoamide | Precursor for heterocycles |

| NaOH (2 M) | H₂O/EtOH, reflux, 8 h | Carboxylic acid derivative | Drug metabolite synthesis |

These reactions are pivotal for accessing non-cyclic analogs or hybrid structures .

Condensation with Carbonyl Compounds

The amine group participates in Schiff base formation, enabling the synthesis of imine-linked derivatives.

| Carbonyl Compound | Conditions | Product | Yield |

|---|---|---|---|

| 4-Nitrobenzaldehyde | MeOH, RT, 12 h | Schiff base with nitroaryl group | 82% |

| Pyruvate | AcOH, 80°C, 3 h | Iminopyrrolidone derivative | 70% |

This reactivity is exploited in medicinal chemistry to enhance target binding affinity .

Cycloaddition Reactions

The dihydropyridine ring participates in [4+2] Diels-Alder reactions, forming polycyclic systems.

| Dienophile | Conditions | Product | Stereochemistry |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 8 h | Bicyclic lactam | endo-selectivity |

| Dimethyl acetylenedicarboxylate | DCM, RT, 24 h | Fused tetracyclic system | 73% yield |

These reactions demonstrate the compound's utility in constructing complex architectures .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds similar to tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate exhibit significant anticancer properties. A study highlighted its potential as a MEK inhibitor, which is crucial in treating hyperproliferative diseases such as cancer and inflammation . The compound’s structure allows it to interact with specific molecular targets involved in cancer cell proliferation.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate pathways associated with oxidative stress and inflammation suggests potential applications in treating conditions like Alzheimer's disease .

Synthetic Methodologies

The synthesis of tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step processes that include:

- Formation of Dihydropyridine Ring : Utilizing condensation reactions between appropriate aldehydes and amines.

- Carboxylate Formation : The introduction of the tert-butyl ester group enhances solubility and bioavailability.

Case Studies

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of dihydropyridine derivatives, including tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate. These compounds were evaluated for their cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that modifications to the benzyl group significantly influenced the anticancer activity, suggesting a structure-activity relationship (SAR) worth exploring further .

Case Study 2: Neuroprotection

A thesis from the University of Groningen examined the neuroprotective properties of similar dihydropyridine derivatives. It was found that these compounds could reduce neuronal apoptosis in vitro and improve cognitive function in animal models of Alzheimer's disease . This highlights the therapeutic potential of tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate in neurodegenerative conditions.

Summary Table of Applications

Mechanism of Action

The mechanism of action of tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The dihydropyridine ring can interact with calcium channels, similar to other dihydropyridine derivatives, potentially affecting calcium ion flow in cells. The benzylamino group may also interact with specific receptors or enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with two analogs:

*Inferred from structural analysis. †Calculated based on formula.

Key Observations:

- Substituent Effects: The trifluoromethylphenyl group in the analog from introduces strong electron-withdrawing effects, increasing lipophilicity (logP) and metabolic stability compared to the target’s benzylamino group . The pyrazolo-pyrimidine moiety in Compound 18a () likely enhances binding affinity to BTK through planar aromatic stacking, whereas the target’s benzylamino group may prioritize flexibility for diverse interactions .

- Molecular Weight: The target compound (~302 g/mol) is lighter than the trifluoromethylphenyl analog (342.36 g/mol), suggesting better bioavailability due to lower molecular weight, per Lipinski’s rules.

Biological Activity

The biological activity of tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is primarily attributed to its interactions with various biological targets. Research indicates that it may exhibit significant binding affinity to specific enzymes and receptors, influencing pathways involved in cell proliferation and apoptosis.

Pharmacological Applications

This compound has been studied for its potential applications in various therapeutic areas, including:

- Anticancer Activity : Some studies suggest that derivatives of dihydropyridine compounds can inhibit cancer cell proliferation by inducing apoptosis through modulation of apoptotic pathways.

- Antimicrobial Properties : Research indicates that similar compounds may exhibit antibacterial activity, making them candidates for developing new antibiotics.

Comparative Analysis with Related Compounds

The following table summarizes the properties and potential activities of related compounds:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate | 128372-89-4 | C10H15NO3 | Lacks benzyl group; simpler structure |

| tert-butyl 4-aminoisoindoline-2-carboxylate | 871013-98-8 | C13H16N2O2 | Contains isoindoline structure; different biological activity |

| tert-butyl 5-aminoisoquinoline-2(1H)-carboxylate | 201150-73-4 | C13H14N2O3 | Isoquinoline derivative; potential anticancer activity |

Study on Anticancer Activity

One study evaluated the anticancer properties of tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant cytotoxic effects on cancer cells while maintaining low toxicity towards normal cells. This selectivity is crucial for developing effective chemotherapeutic agents.

Antimicrobial Activity Investigation

In another investigation, the compound was tested against several bacterial strains to evaluate its antimicrobial efficacy. The results demonstrated promising antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a multi-step approach. First, the dihydropyridine core is formed using the Hantzsch synthesis (condensation of a β-keto ester, aldehyde, and ammonia) . The tert-butyl carboxylate group is introduced via Boc protection. The benzylamino group is then introduced at position 4 through nucleophilic substitution (e.g., replacing a halogen or triflate leaving group with benzylamine) or via Suzuki-Miyaura coupling if a boronic ester precursor is used .

- Key Variables :

- Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for cross-coupling (yields vary from 23% to 75% depending on catalyst loading) .

- Solvent System : Dioxane/water mixtures are common for coupling reactions .

- Temperature : Optimized at 80–110°C for 4–24 hours .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, dihydropyridine protons at 3.3–4.1 ppm) .

- LCMS/HPLC : Validates molecular weight (e.g., [M+H⁺] ≈ 333 g/mol) and purity (>95%) .

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Q. What are the typical chemical transformations of the dihydropyridine core in this compound?

- Reactions :

- Oxidation : Converts dihydropyridine to pyridine derivatives using KMnO₄ or CrO₃ .

- Reduction : LiAlH₄ reduces the carbonyl to a hydroxyl group .

- Substitution : Benzylamino group can undergo further alkylation or acylation .

Advanced Research Questions

Q. How can regioselective functionalization at position 4 be achieved, and what strategies mitigate competing side reactions?

- Methodology :

- Directed Metalation : Use of directing groups (e.g., Boc) to enhance selectivity during coupling .

- Protection/Deprotection : Temporary protection of the carbonyl group prevents unwanted nucleophilic attacks during amination .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (e.g., 75% yield in 45 minutes under microwave conditions) .

Q. How do steric and electronic effects of the tert-butyl and benzylamino groups influence reactivity in cross-coupling reactions?

- Analysis :

- Steric Effects : The tert-butyl group hinders nucleophilic substitution at position 1, directing reactivity to position 4 .

- Electronic Effects : The electron-withdrawing carbonyl activates the dihydropyridine ring for electrophilic substitution but deactivates it for oxidation .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

- Data Contradictions :

- Example : Yields for Suzuki couplings range from 23% to 75% depending on base (Cs₂CO₃ vs. K₂CO₃) and solvent (DME vs. dioxane) .

- Resolution Strategies :

- Optimization Grids : Systematic variation of Pd catalysts, bases, and solvents.

- Kinetic Studies : Monitoring reaction progress via TLC/LCMS to identify bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.